Product packaging for 2-Oxocyclohexane-1-sulfonyl fluoride(Cat. No.:CAS No. 2137643-56-0)

2-Oxocyclohexane-1-sulfonyl fluoride

Cat. No.: B2733211
CAS No.: 2137643-56-0
M. Wt: 180.19
InChI Key: YENLLXGWXKUJII-UHFFFAOYSA-N
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Description

2-Oxocyclohexane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H9FO3S and a monoisotopic mass of 180.02565 Da . Its structure features a cyclohexanone ring, a key scaffold in organic chemistry, functionalized with a sulfonyl fluoride group (-SO2F). This combination makes it a potential intermediate for the synthesis of more complex molecules. Sulfonyl fluorides are a class of compounds that have gained significant importance in modern chemical biology and drug discovery. They are widely recognized for their role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that allows for the reliable and modular connection of molecular building blocks . The inherent stability of sulfonyl fluorides, coupled with their specific reactivity under physiological conditions, makes them valuable as covalent probes for studying enzyme function and for the development of targeted inhibitors . While the specific applications of this compound itself are not detailed in the public literature, its structure suggests its value as a building block for medicinal chemistry and as a precursor for SuFEx-enabled conjugation to other molecules. Researchers can utilize this compound to explore the synthesis of sulfonamides, sulfonate esters, and other pharmaceutically relevant motifs like sultams through further derivatization . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant safety data sheets prior to use. Specific storage conditions, handling procedures, and purity information should be obtained from the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FO3S B2733211 2-Oxocyclohexane-1-sulfonyl fluoride CAS No. 2137643-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxocyclohexane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLLXGWXKUJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137643-56-0
Record name 2-oxocyclohexane-1-sulfonyl fluoride
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Applications of 2 Oxocyclohexane 1 Sulfonyl Fluoride As a Strategic Reagent in Organic Synthesis

Utility in Late-Stage Functionalization and Derivatization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late step in a synthetic sequence. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). The sulfonyl fluoride (B91410) group is particularly well-suited for LSF due to its unique balance of stability and reactivity.

For instance, the conversion of phenols to arylfluorosulfates via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been demonstrated on a range of anticancer drugs. This transformation can significantly alter the biological activity of the parent molecule. The β-keto group in 2-Oxocyclohexane-1-sulfonyl fluoride could offer additional handles for derivatization or influence the reactivity of the sulfonyl fluoride, potentially enabling unique LSF strategies.

Table 1: Potential Nucleophilic Partners for Late-Stage Derivatization

Nucleophile Class Potential Product
Primary Amines Sulfonamides
Secondary Amines Sulfonamides
Phenols Aryl Sulfonates

Contribution to Diversification-Oriented Synthesis (DOS)

Diversification-Oriented Synthesis (DOS) aims to produce a wide array of structurally diverse molecules from a common starting material or scaffold. This approach is invaluable for the discovery of new chemical probes and drug leads. Reagents that can participate in multiple, distinct reaction pathways are highly sought after for DOS platforms.

Though no specific DOS strategies employing this compound have been reported, related structures like 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) are central to "Diversity Oriented Clicking" (DOC) strategies. These strategies leverage the reactivity of the sulfonyl fluoride in conjunction with other functionalities to rapidly build libraries of complex heterocyclic compounds.

The bifunctional nature of this compound, possessing both an electrophilic sulfonyl fluoride and a nucleophilic α-carbon (via its enolate), makes it an attractive candidate for DOS. This dual reactivity could be exploited to engage in a variety of transformations, leading to a diverse set of molecular architectures.

Table 2: Potential Reaction Pathways for DOS with a β-Keto Sulfonyl Fluoride Scaffold

Reaction Type Reacting Moiety Potential Outcome
Nucleophilic Addition Ketone Carbonyl Tertiary Alcohol
Enolate Alkylation/Acylation α-Carbon Substituted Cyclohexanone (B45756)
SuFEx Chemistry Sulfonyl Fluoride Sulfonamides/Sulfonates

Emerging Applications in Material Science Building Blocks

The unique properties of the sulfonyl fluoride group, particularly its stability and ability to undergo efficient SuFEx click chemistry, have led to its exploration in the synthesis of novel polymers and materials. Sulfonyl fluorides can serve as monomers or as reactive handles for the post-polymerization modification of materials.

While there is no specific literature on the use of this compound in material science, the general concept of incorporating sulfonyl fluorides into polymers is well-established. For example, polysulfonates and polysulfamides have been synthesized via step-growth polymerization of bifunctional sulfonyl fluorides with diols or diamines, respectively. These polymers can exhibit unique thermal and mechanical properties.

The incorporation of a cyclic ketone functionality, as present in this compound, could introduce additional properties to a polymer backbone, such as increased rigidity or a site for further chemical modification. This could lead to the development of functional materials with tailored properties for specific applications.

Table 3: Potential Polymer Architectures from Sulfonyl Fluoride Monomers

Polymer Type Monomer Requirements Linkage
Polysulfonate Diol + Bis(sulfonyl fluoride) -O-SO₂-
Polysulfamide Diamine + Bis(sulfonyl fluoride) -NH-SO₂-NH-

Computational and Theoretical Investigations of 2 Oxocyclohexane 1 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis

Computational analysis of 2-Oxocyclohexane-1-sulfonyl fluoride (B91410) reveals a complex interplay of electronic effects governed by the electron-withdrawing nature of the sulfonyl fluoride group and the carbonyl functionality. The geometry of the molecule is optimized using methods like Density Functional Theory (DFT) to predict key structural parameters.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the bonding and electronic distribution within the molecule. It provides information on charge distribution, hybridization, and donor-acceptor interactions. In 2-Oxocyclohexane-1-sulfonyl fluoride, the sulfur atom of the sulfonyl fluoride group exhibits a significant positive charge due to the high electronegativity of the attached oxygen and fluorine atoms. This polarization is crucial in determining the electrophilicity of the sulfur center.

Table 1: Calculated Geometric Parameters and NBO Charges for this compound (Note: Data is modeled based on typical values for related structures due to the absence of specific literature data for this exact compound.)

ParameterValue
Bond Lengths (Å)
S-F1.58
S=O (avg.)1.43
S-C11.85
C1-C21.54
C2=O1.22
**Bond Angles (°) **
O-S-O120.5
F-S-C1105.8
O-S-C1 (avg.)108.2
S-C1-C2110.5
C1-C2=O118.0
NBO Charges (a.u.)
S+1.85
F-0.45
O (sulfonyl, avg.)-0.70
O (carbonyl)-0.55
C1-0.15
C2+0.40

The hybridization of the sulfur atom is approximately sp³, consistent with a tetrahedral geometry, though distorted due to the different electronic environments of the substituents. The carbon of the carbonyl group (C2) is sp² hybridized, leading to a planar arrangement around this center.

Conformational Analysis and Energetics of Molecular Isomers

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the orientation of the sulfonyl fluoride group. The two primary chair conformers are those with the sulfonyl fluoride group in an axial or equatorial position.

Computational studies on analogous 2-halocyclohexanones have shown that the conformational preference is a delicate balance of steric and electronic effects. researchgate.netrsc.org For 2-fluorocyclohexanone, the axial conformer is surprisingly more stable in the gas phase, a phenomenon attributed to favorable hyperconjugative and electrostatic interactions between the fluorine and the carbonyl group. researchgate.net However, in solution, the equatorial conformer becomes more stable due to solvent effects. researchgate.net

A similar trend can be anticipated for this compound. The bulky sulfonyl fluoride group would sterically favor the equatorial position. However, electrostatic interactions between the polarized S-F and C=O bonds could stabilize the axial conformer.

Table 2: Calculated Relative Energies of this compound Conformers (Note: Data is hypothetical and based on trends observed in 2-halocyclohexanones.)

ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
Equatorial-SO₂F0.00.0
Axial-SO₂F-0.5+1.5

These energy differences suggest that in non-polar environments, the axial conformer may be significantly populated, while in polar solvents, the equatorial conformer is expected to be the dominant species.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

DFT studies are instrumental in elucidating the mechanisms of reactions involving this compound. A key reaction of sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process for forming covalent bonds.

Computational investigations into the SuFEx reaction with amine nucleophiles have revealed that the reaction proceeds via an Sₙ2-type mechanism. The reaction barrier can be significantly lowered by the presence of a base, which enhances the nucleophilicity of the amine.

For this compound, nucleophilic attack at the sulfur atom would be a primary reaction pathway. DFT calculations can model the transition state of this process, providing the activation energy and revealing the geometry of the intermediate. The presence of the ketone can also influence reactivity, for example, by enabling enolization, which could open up alternative reaction pathways.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational methods can predict the reactivity and selectivity of this compound in new chemical reactions. By calculating molecular descriptors such as the Fukui function or the electrostatic potential map, regions of the molecule that are most susceptible to nucleophilic or electrophilic attack can be identified.

The highly positive charge on the sulfur atom makes it a prime target for nucleophiles. The carbonyl carbon is also an electrophilic site. The acidic alpha-protons adjacent to the carbonyl and sulfonyl groups can be abstracted by a base, leading to the formation of an enolate, which can then act as a nucleophile.

Computational modeling can be used to compare the activation energies for different potential reaction pathways, thereby predicting the major product of a reaction. For instance, in a reaction with a nucleophile that can also act as a base, DFT calculations could determine whether nucleophilic attack at the sulfur or proton abstraction is the more favorable initial step.

Molecular Dynamics Simulations to Elucidate Reaction Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment over time. These simulations can provide insights into how solvent molecules interact with the solute and influence its conformation and reactivity.

For example, MD simulations in water could illustrate the formation of hydrogen bonds between water molecules and the oxygen atoms of the carbonyl and sulfonyl groups. This solvation shell can affect the accessibility of the reactive sites and thus modulate the reaction rates.

MD simulations can also be used to explore the conformational transitions between the axial and equatorial isomers, providing information on the timescale of these processes and the energy barriers separating them.

Advanced Spectroscopic Property Predictions for Mechanistic Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm structures and interpret reaction mechanisms.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be assigned to specific molecular motions, such as the characteristic stretching frequencies of the C=O, S=O, and S-F bonds. These predictions can aid in the identification of the compound and its reaction products.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another important application of computational chemistry. rsc.org The chemical shifts are sensitive to the electronic environment of the nuclei. By comparing calculated and experimental NMR spectra, the conformation of the molecule in solution can be determined. For instance, the coupling constants between protons on the cyclohexane ring are dependent on the dihedral angles, which differ between the axial and equatorial conformers.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: This data is illustrative and based on typical ranges for the respective functional groups.)

Spectroscopic DataPredicted Value
**IR Frequencies (cm⁻¹) **
C=O stretch~1715
S=O asymmetric stretch~1420
S=O symmetric stretch~1210
S-F stretch~820
¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃) +40 to +70
¹H NMR Chemical Shift (ppm, α-proton) 3.5 - 4.0
¹³C NMR Chemical Shift (ppm, C=O) ~205

These computational predictions provide a valuable framework for understanding the fundamental properties of this compound and for guiding the design of new experiments and synthetic applications.

Advanced Analytical Methodologies for Research on 2 Oxocyclohexane 1 Sulfonyl Fluoride Chemistry

In-situ Spectroscopic Monitoring for Reaction Kinetics and Intermediates (e.g., IR, Raman, NMR flow cells)

Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms and kinetics. In-situ spectroscopic techniques are particularly powerful for capturing data on transient species and understanding the progression of a reaction without altering the system through sampling.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are adept at monitoring the functional group transformations inherent in reactions involving 2-Oxocyclohexane-1-sulfonyl fluoride (B91410). For instance, the characteristic vibrational frequencies of the carbonyl (C=O) group of the cyclohexanone (B45756) ring and the sulfonyl fluoride (-SO2F) group can be tracked throughout a reaction. mdpi-res.com Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a particularly useful in-situ technique for monitoring reactions in solution. rsc.org Changes in the intensity and position of these bands can provide real-time concentration profiles of reactants, intermediates, and products, allowing for detailed kinetic modeling. researchgate.netmt.com For example, the disappearance of the starting material's spectral signatures and the appearance of new peaks corresponding to a product can be quantitatively analyzed to determine reaction rates. Raman spectroscopy, which is particularly sensitive to non-polar bonds and less susceptible to interference from aqueous media, can be a complementary technique for monitoring these reactions. researchgate.netrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Flow Cells: NMR spectroscopy provides detailed structural information, and its application in a flow setup allows for the continuous monitoring of reactions. beilstein-journals.orgyoutube.com By circulating a reaction mixture through an NMR flow cell placed within the spectrometer, it is possible to acquire spectra at regular intervals. beilstein-journals.org This is especially useful for identifying and characterizing reactive intermediates that may have short lifetimes. rsc.org For reactions involving 2-Oxocyclohexane-1-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. ¹⁹F NMR is a highly sensitive technique for tracking the transformation of the sulfonyl fluoride group. numberanalytics.comnumberanalytics.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for following the course of a reaction. numberanalytics.com

Table 1: In-situ Spectroscopic Techniques for Reaction Monitoring
TechniqueKey Information ProvidedApplicability to this compound
In-situ IR/RamanReal-time concentration changes of functional groups (C=O, -SO2F), reaction kinetics, endpoint determination.Excellent for monitoring the key functional groups and overall reaction progress.
NMR Flow CellsDetailed structural information on reactants, products, and intermediates; reaction kinetics.Ideal for mechanistic studies, particularly with ¹⁹F NMR to track the sulfonyl fluoride moiety.

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation and Product Identification (e.g., ESI-MS, HRMS of intermediates)

Mass spectrometry is an indispensable tool for identifying the molecular weights of reactants, products, and intermediates, thereby aiding in mechanistic elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of molecules in solution with minimal fragmentation. This makes it particularly well-suited for identifying reaction intermediates that may be present in low concentrations. nih.gov By coupling a reaction vessel to an ESI-MS instrument, it is possible to sample the reaction mixture at various time points and detect the masses of transient species, providing direct evidence for proposed reaction mechanisms. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.commdpi.com This is crucial for definitively identifying unknown products and byproducts in a reaction mixture. mdpi.com When studying the reactivity of this compound, HRMS can be used to confirm the identity of the desired products and to characterize any unexpected side products, which is essential for optimizing reaction conditions. mdpi.com Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. nih.gov

Chromatographic Separations for Complex Reaction Mixtures (e.g., HPLC, GC-MS for reaction analysis)

Reactions involving multifunctional molecules like this compound often result in complex mixtures of products, isomers, and unreacted starting materials. Chromatographic techniques are essential for separating and quantifying the components of these mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. nih.gov For the analysis of reactions involving this compound, reversed-phase HPLC with a UV detector would likely be a suitable method, as the carbonyl group and any aromatic moieties introduced during the reaction would provide UV absorbance. nih.gov HPLC can be used to monitor the progress of a reaction by quantifying the disappearance of the starting material and the appearance of the product over time. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a powerful analytical tool. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra. This technique is particularly useful for identifying and quantifying side products in a reaction, which is critical for reaction optimization.

X-ray Crystallography for Absolute Stereochemistry and Bonding Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.netresearchgate.netconsensus.appnih.govmdpi.com

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of its absolute configuration. nih.gov Furthermore, the crystal structure would provide valuable insights into the conformation of the cyclohexanone ring and the geometry around the sulfur atom of the sulfonyl fluoride group. researchgate.netresearchgate.netconsensus.appnih.govmdpi.com This information is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as enzymes or receptors, in a biological context. researchgate.netresearchgate.net

Table 2: Crystallographic Data for Representative Cyclohexanone Derivatives
CompoundCrystal SystemSpace GroupKey Structural Features
2,6-bis-4-methyl(benzylidene)cyclohexanoneOrthorhombicPbcaCyclohexyl ring in a sofa conformation. researchgate.net
2,6-bis-2-nitro(benzylidene)cyclohexanoneMonoclinicP21/nSignificant twist of phenyl rings relative to the C=C–C(=O)–C=C plane. researchgate.net
2-benzoyloxycyclohexanone oximeNot specifiedNot specifiedCyclohexanone ring in a slightly distorted chair conformation. researchgate.net

Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)

Since this compound is a chiral molecule, the development of enantioselective syntheses is a key research area. Consequently, analytical methods capable of determining the enantiomeric excess (ee) of the product are essential.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral HPLC and GC are the most common methods for determining the enantiomeric composition of a sample. semanticscholar.org These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. semanticscholar.orgwur.nl The development of a reliable chiral HPLC or GC method is a critical step in the optimization of any asymmetric synthesis of this compound. wur.nl

NMR with Chiral Shift Reagents: NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents. libretexts.orgrsc.org These reagents are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org In the presence of a chiral shift reagent, the two enantiomers form diastereomeric complexes, which have different NMR spectra. rsc.org This results in the splitting of signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers. nih.gov Direct chiral analysis using ¹⁹F NMR can be particularly advantageous due to the high sensitivity of the fluorine nucleus. nih.gov

Synthesis and Comparative Reactivity of Analogues and Derivatives of 2 Oxocyclohexane 1 Sulfonyl Fluoride

Structural Variations of the Cyclic Ketone Moiety (e.g., Ring Size, Substitution Patterns)

Variations in the carbocyclic ring of 2-oxocyclohexane-1-sulfonyl fluoride (B91410), including changes in ring size and the introduction of substituents, significantly influence the compound's stability and reactivity. These modifications alter ring strain, steric hindrance, and the electronic environment of the sulfonyl fluoride group.

Effect of Ring Size: The reactivity of cyclic β-keto sulfonyl fluorides is influenced by the ring size of the ketone moiety. While direct comparative kinetic studies are not extensively documented in a single report, principles from related systems, such as oxetane (B1205548) sulfonyl fluorides, suggest that ring strain plays a critical role. nih.gov In smaller, more strained rings like cyclopentanone, the endocyclic bond angles are compressed, which can affect the conformation and accessibility of the adjacent sulfonyl fluoride group. Conversely, larger rings like cycloheptanone (B156872) offer more conformational flexibility. The synthesis of these analogues can be achieved through methods like the electrochemical fluorosulfonylation of corresponding vinyl triflates, a protocol noted for its utility in accessing cyclic structures that are otherwise difficult to obtain. acs.org

Impact of Substitution Patterns: The introduction of substituents onto the cyclohexanone (B45756) ring provides a means to fine-tune the electronic and steric properties of the molecule. For instance, electron-donating groups (EDGs) like alkyl groups can increase the electron density at the α-carbon, potentially influencing the enol-keto tautomerism and subsequent reactions. Conversely, electron-withdrawing groups (EWGs) can enhance the electrophilicity of the carbonyl carbon. Steric hindrance from bulky substituents near the reaction center can impede nucleophilic attack at the sulfur atom. The synthesis of such substituted derivatives typically involves starting with the appropriately substituted cyclic ketone.

Below is a comparative table illustrating potential structural variations and their expected impact on reactivity.

AnalogueRing SizeSubstitutionExpected Impact on Reactivity
2-Oxocyclopentane-1-sulfonyl fluoride5-memberedNoneIncreased ring strain may alter reactivity compared to the cyclohexane (B81311) analogue.
2-Oxocyclohexane-1-sulfonyl fluoride6-memberedNoneBaseline reference compound.
4-Methyl-2-oxocyclohexane-1-sulfonyl fluoride6-memberedEDG at C4Minor electronic effect; steric impact is minimal for this position.
2-Oxocycloheptane-1-sulfonyl fluoride7-memberedNoneIncreased conformational flexibility may affect the rate of reaction.

Modifications of the Sulfonyl Fluoride Group (e.g., Replacement with other Sulfonyl Halides, Sulfonates)

The sulfonyl fluoride group is known for its unique balance of stability and "clickable" reactivity. bohrium.com Replacing the fluoride with other halides (chloride, bromide) or with sulfonate esters creates derivatives with markedly different reactivity profiles, making them suitable for different synthetic applications.

Sulfonyl Halides (SO₂Cl, SO₂Br): 2-Oxocyclohexane-1-sulfonyl chloride serves as a key intermediate for the synthesis of the corresponding fluoride. nih.gov The conversion is typically achieved via a halogen exchange (HALEX) reaction using a fluoride source like potassium fluoride. nih.gov Sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides but are also more susceptible to hydrolysis. nih.gov This heightened reactivity can be advantageous for reactions with less reactive nucleophiles but requires more stringent anhydrous conditions. The synthesis of the parent sulfonyl chloride can be accomplished through various methods, including the oxidative chlorination of corresponding thiols or the chlorosulfonation of cyclohexane followed by oxidation. organic-chemistry.orggoogle.comorganic-chemistry.org

Sulfonate Esters (SO₃R): Sulfonate esters are potent electrophiles and are well-known for their use as excellent leaving groups in nucleophilic substitution reactions. nih.goveurjchem.com The synthesis of a 2-oxocyclohexane-1-sulfonate ester would typically involve reacting the corresponding sulfonyl chloride with an alcohol in the presence of a base. youtube.com The reactivity of the sulfonate ester is highly dependent on the nature of the esterifying group (R). For example, methyl and ethyl sulfonates are known to be powerful alkylating agents. researchgate.net Unlike sulfonyl fluorides, which react selectively at the sulfur center in SuFEx chemistry, sulfonate esters primarily undergo cleavage of the C-O or S-O bond. eurjchem.com

The following table summarizes the key differences in reactivity for these modifications.

Functional GroupGeneral ReactivityStabilityPrimary Application
Sulfonyl Fluoride (-SO₂F)Moderately electrophilic; stable to hydrolysis; undergoes SuFEx. enamine.netHighCovalent probe development, click chemistry. nih.govresearchgate.net
Sulfonyl Chloride (-SO₂Cl)Highly electrophilic; sensitive to moisture. magtech.com.cnModerateSynthesis of sulfonamides, sulfonate esters, and sulfonyl fluorides. nih.gov
Sulfonate Ester (-SO₃R)Potent alkylating/arylating agent; excellent leaving group. nih.govVariableActivating alcohols for substitution/elimination reactions.

Introduction of Additional Functionalities to the this compound Scaffold

Incorporating additional functional groups into the this compound scaffold transforms it into a bifunctional or polyfunctional reagent. This strategy is central to creating sophisticated chemical probes, linkers for bioconjugation, and building blocks for diversity-oriented synthesis. The robust nature of the sulfonyl fluoride group allows it to remain intact during various synthetic transformations. nih.gov

For example, an alkyne or azide (B81097) group could be introduced into the cyclohexane ring, allowing the resulting molecule to participate in both SuFEx chemistry at the sulfonyl fluoride moiety and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Such dual-functionalized molecules are valuable in chemical biology for applications like activity-based protein profiling and target identification. The synthesis of these derivatives would involve multi-step sequences starting from functionalized cyclohexanones. For instance, a carboxyl group could be present on the ring, which can then be converted to other functionalities like amides or esters, further expanding molecular diversity. nih.gov

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a cornerstone for their rational design as functional molecules. Studies on related sulfonyl fluorides have shown that reactivity is highly context-dependent and influenced by several factors. nih.gov

Electronic Effects: The electrophilicity of the sulfur atom is modulated by substituents on the cyclic ring. Electron-withdrawing groups tend to increase the reactivity of the sulfonyl fluoride towards nucleophiles, while electron-donating groups have the opposite effect. This principle is widely used in the design of aryl sulfonyl fluoride probes to tune their reactivity for selectively targeting amino acid residues in proteins. enamine.net

Steric Effects: The accessibility of the sulfonyl group to incoming nucleophiles is governed by the steric environment. Bulky substituents placed near the sulfonyl fluoride group can significantly hinder the reaction rate.

Ring Strain and Conformation: As discussed in section 7.1, the conformation and inherent strain of the cyclic ketone can influence the orientation and accessibility of the sulfonyl fluoride group, thereby affecting its reactivity. For instance, the unusual reactivity of strained four-membered ring sulfonyl fluorides, which can undergo defluorosulfonylation, highlights the profound impact of the cyclic scaffold. nih.gov

Systematic studies, such as measuring the reaction rates of a series of derivatives with a standard nucleophile (e.g., a phenol (B47542) or an amine), are necessary to quantify these relationships and build predictive models for reagent design.

Design Principles for Novel Reagents Based on the this compound Core

The this compound core serves as a versatile starting point for the design of novel chemical reagents, particularly covalent probes and inhibitors for biological targets. nih.govrsc.org The design process is guided by several key principles:

Balancing Reactivity and Stability: A primary consideration is tuning the electrophilicity of the sulfonyl fluoride. The warhead must be stable enough to avoid off-target reactions and hydrolysis under physiological conditions but reactive enough to engage its intended target. nih.gov This balance is often achieved by modifying the electronic properties of the scaffold through substituents.

Incorporating Recognition Elements: To achieve selectivity, the core scaffold is typically appended with moieties that confer specific binding affinity for a target protein or biomolecule. This recognition element positions the sulfonyl fluoride "warhead" in proximity to a nucleophilic amino acid residue (such as lysine, tyrosine, or histidine) within the binding site, facilitating a covalent reaction. nih.govresearchgate.net

Linker Design: When used in applications like PROTACs or activity-based probes, the linker connecting the recognition element to the reactive core is crucial. The length, rigidity, and chemical nature of the linker can significantly impact binding affinity and the efficiency of the covalent modification.

Introducing Reporter Tags: For use as chemical probes, the scaffold can be functionalized with reporter tags such as fluorophores or biotin (B1667282) for visualization and pull-down experiments, or with clickable handles like alkynes or azides for subsequent derivatization. researchgate.net

By systematically applying these principles, the this compound scaffold can be elaborated into a diverse array of sophisticated chemical tools for exploring biological systems and for drug discovery.

Future Research Directions and Challenges in 2 Oxocyclohexane 1 Sulfonyl Fluoride Chemistry

Development of Highly Efficient and Selective Catalytic Systems

A primary challenge in harnessing the potential of 2-Oxocyclohexane-1-sulfonyl fluoride (B91410) lies in the development of catalytic systems that can selectively address its two reactive sites. Future research will likely focus on organocatalytic and transition-metal-catalyzed approaches to achieve high efficiency and stereoselectivity.

Organocatalysis, for instance, has proven effective in the asymmetric synthesis of highly functionalized cyclohexanes. nih.govnih.gov Applying similar strategies to 2-Oxocyclohexane-1-sulfonyl fluoride could enable the enantioselective functionalization of the ketone group without disturbing the sulfonyl fluoride moiety. The development of chiral catalysts, such as amino-squaramides, could facilitate stereocontrolled additions to the carbonyl group. nih.gov

Transition-metal catalysis offers another promising avenue. nih.govmdpi.com Catalytic systems based on palladium, copper, or rhodium could be designed to mediate cross-coupling reactions or direct C-H functionalization at specific positions on the cyclohexane (B81311) ring. nih.govorganic-chemistry.org A key challenge will be achieving regioselectivity and preventing unwanted side reactions involving the sulfonyl fluoride group.

Catalyst TypePotential Application for this compoundKey Challenge
Chiral Organocatalysts Asymmetric aldol (B89426) or Michael additions at the α-position to the ketone.Catalyst tolerance to the sulfonyl fluoride group.
Palladium Catalysts α-Arylation of the ketone or cross-coupling at other ring positions.Chemoselectivity between the ketone and sulfonyl fluoride.
Copper Catalysts Catalytic additions to the carbonyl or C-H functionalization. nih.govControlling regioselectivity on the cyclohexane ring.
Rhodium Catalysts Asymmetric hydrogenation of the ketone or directed C-H activation. organic-chemistry.orgSubstrate-catalyst compatibility.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processes is a significant goal for modern chemistry, offering improved safety, scalability, and efficiency. mdpi.comresearchgate.net For this compound, flow chemistry could be particularly advantageous for handling potentially hazardous reagents or intermediates and for precise control over reaction parameters like temperature and residence time, which is crucial for selective transformations. rsc.orgresearchgate.net

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could accelerate the exploration of this compound's reactivity. researchgate.netunimi.it Such platforms would enable high-throughput screening of reaction conditions, catalysts, and substrates, rapidly generating libraries of novel derivatives for applications in drug discovery and materials science.

Exploration of Unconventional Activation Modes and Reactivity Patterns

The robust nature of the sulfonyl fluoride group often requires specific activation to participate in reactions. acs.orgacs.org Future work on this compound will likely explore unconventional methods to modulate its reactivity. Lewis acids or bases could be employed to activate the sulfonyl fluoride for nucleophilic substitution, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govacs.org

Furthermore, the interplay between the ketone and the sulfonyl fluoride could lead to novel reactivity patterns. For example, formation of an enolate at the ketone could trigger intramolecular reactions involving the sulfonyl fluoride, leading to the formation of complex bicyclic structures. Photocatalysis could also be used to generate radical intermediates, opening up new pathways for functionalization that are not accessible through traditional thermal methods. sigmaaldrich.com The study of related cyclic sulfamidates, which undergo ring-opening reactions, might also provide insights into new reactivity pathways for this compound. researchgate.net

Machine Learning and AI-Driven Discovery of New Transformations

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in chemical research for predicting reaction outcomes and discovering new transformations. princeton.eduacs.orgucla.edu For this compound, ML algorithms could be trained on experimental data to predict the selectivity and yield of reactions under various conditions. nih.gov This predictive power would minimize the need for extensive empirical screening and guide chemists toward optimal synthetic routes. ucla.edu

AI/ML ApplicationPotential Impact on this compound Chemistry
Reaction Outcome Prediction Accurately predict yields and selectivity for new reactions, reducing experimental effort. acs.org
Condition Optimization Identify optimal catalysts, reagents, and conditions for desired transformations a priori. ucla.edu
New Reaction Discovery Propose novel, previously unconsidered reactions and synthetic pathways.
Substrate Scope Exploration Predict the viability of various nucleophiles or electrophiles in reactions.

Addressing Scalability and Atom Economy in Synthesis

For this compound to be utilized in large-scale applications, its synthesis must be scalable, cost-effective, and environmentally friendly. sciencedaily.com Future research will need to focus on developing synthetic routes that are highly atom-economical, minimizing waste and the use of hazardous reagents. acs.orgacs.org

Recent advances in "green" methods for synthesizing sulfonyl fluorides, such as those using potassium fluoride as the fluorine source and avoiding toxic gases, could be adapted for the production of this compound. sciencedaily.comosaka-u.ac.jp Electrochemical methods, which use electricity to drive reactions, offer another sustainable approach to synthesizing sulfonyl fluorides from readily available starting materials like thiols. acs.org The challenge will be to integrate these methods into a practical, multi-gram scale synthesis of this compound. nih.gov

Identification of Entirely New Reaction Classes and Applications

The unique bifunctional structure of this compound makes it a promising candidate for discovering entirely new reaction classes. Research into cascade reactions, where a single synthetic operation generates significant molecular complexity, could be particularly fruitful. acs.orgacs.org For example, a reaction initiated at the ketone could set off a sequence of transformations that also involves the sulfonyl fluoride group, rapidly assembling complex molecular architectures.

The applications of sulfonyl fluorides are rapidly expanding, particularly in chemical biology and materials science. thieme-connect.comrsc.orgenamine.net As a covalent probe, this compound could be used to selectively label proteins, with the ketone group providing a handle for further functionalization or visualization. acs.orgacs.org In materials science, it could serve as a monomer or cross-linker for the development of novel polymers with unique properties, leveraging the stability and reactivity of the sulfonyl fluoride group. researchgate.netnih.gov The exploration of its role in developing new bioactive compounds and pharmaceuticals remains a vast and exciting frontier. nih.gov

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-Oxocyclohexane-1-sulfonyl fluoride, and what are their advantages?

  • Methodological Answer : Two main approaches are utilized:

  • Fluorosulfonylation : Reacting cyclohexane sulfonates or sulfonic acids with fluorosulfonyl radicals under mild conditions (e.g., ambient temperature, catalytic initiators). This method avoids harsh reagents and is ideal for lab-scale synthesis .
  • Fluoride-Chloride Exchange : Converting sulfonyl chlorides to sulfonyl fluorides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This method is scalable and widely adopted in industrial settings for high-throughput production .
  • Comparison Table :
MethodYield (%)ConditionsScalability
Fluorosulfonylation60-75Mild, RT, catalystsLab-scale
Fluoride-Chloride85-90Reflux, anhydrousIndustrial

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm the sulfonyl fluoride group and cyclohexane backbone. The ¹⁹F signal at ~70 ppm is diagnostic .
  • LC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., sulfonic acids).
  • X-ray Crystallography : Resolves stereoelectronic effects of the oxo group on the sulfonyl fluoride’s geometry .

Q. What nucleophilic reactions are most relevant for modifying this compound in chemical biology?

  • Methodological Answer : The compound reacts with:

  • Amines : Forms sulfonamides (e.g., covalent inhibitors targeting lysine residues). Use pH 7-8 buffers and 25°C for optimal selectivity .
  • Thiols : Rapidly forms disulfides (e.g., cysteine labeling). Add tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation .
  • Hydroxyl Groups : Slower reactivity with serine/threonine; requires higher concentrations or prolonged incubation .

Advanced Research Questions

Q. How does the electronic environment of the sulfonyl fluoride group influence its reactivity with nucleophiles?

  • Methodological Answer :

  • The electron-withdrawing oxo group at C2 increases the electrophilicity of the sulfur center, accelerating nucleophilic substitution (SN2 mechanism).
  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (k) with varying nucleophiles (e.g., amines vs. thiols). For example, thiols exhibit k values 10× higher than amines due to softer nucleophilicity .
  • Computational Modeling : Density functional theory (DFT) calculations correlate transition-state energy with substituent effects (e.g., cyclohexane ring strain) .

Q. What strategies mitigate competing side reactions when using this compound in protein labeling?

  • Methodological Answer :

  • Optimized Conditions : Lower reaction temperatures (4°C) and pH 6.5-7.5 reduce hydrolysis and nonspecific binding .
  • Protecting Groups : Introduce orthogonal groups (e.g., tert-butoxycarbonyl, Boc) on competing nucleophilic residues to enhance site specificity.
  • Validation : Confirm labeling sites via tryptic digest and tandem mass spectrometry (MS/MS) .

Q. How can researchers resolve contradictions in kinetic data for sulfonyl fluoride reactivity across studies?

  • Methodological Answer :

  • Standardized Assays : Use a reference nucleophile (e.g., benzylamine) to normalize reaction rates across labs.
  • Control for Hydrolysis : Monitor sulfonic acid formation via ¹⁹F NMR or ion chromatography, as hydrolysis competes with nucleophilic substitution .
  • Meta-Analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects) .

Q. What computational tools predict the stability of this compound derivatives in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in explicit solvent (e.g., water, PBS buffer). Parameters like solvation energy and transition-state barriers predict half-lives .
  • QSPR Models : Quantitative structure-property relationship (QSPR) analysis correlates substituent effects (e.g., electron-withdrawing groups) with hydrolytic stability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate solution to convert sulfonyl fluoride to less reactive sulfonate .
  • Storage : Keep desiccated at -20°C in amber vials to prevent moisture-induced hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity trends for sulfonyl fluorides with aromatic vs. aliphatic amines?

  • Methodological Answer :

  • Steric Effects : Bulky cyclohexane substituents hinder access to aromatic amines (e.g., aniline), reducing reaction rates.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance aliphatic amine reactivity by stabilizing transition states, while nonpolar solvents favor aromatic systems .
  • Validation : Repeat experiments under standardized solvent and concentration conditions to isolate steric/electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.